Glykoside

Glycosyl compounds are a class of organic molecules characterized by the presence of a glycosidic bond, which links a carbohydrate (sugar) to another molecule such as an alcohol, amine, or even another sugar. These compounds play crucial roles in various biological processes and have diverse applications in both pharmaceutical and industrial fields. Structurally, glycosyl compounds can be mono-, oligo-, or polysaccharides depending on the number of monosaccharide units they contain. They are essential components in plant and animal cell walls and are involved in energy storage, immune responses, and cellular communication. In the medical field, certain glycosyl compounds exhibit potent therapeutic properties and have shown promise in treatments for diabetes, inflammation, and cancer. Their ability to modulate biological interactions makes them valuable tools in drug discovery and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

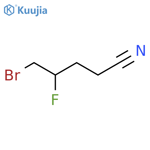

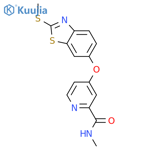

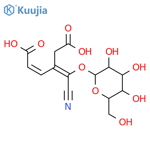

|

a-D-Glucopyranoside, a-D-xylopyranosyl | 34627-06-0 | C11H20O10 |

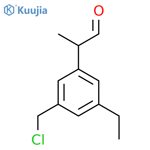

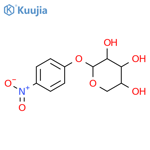

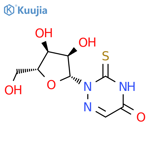

|

4-Nitrophenyl β-D-xylopyranoside | 2001-96-9 | C11H13NO7 |

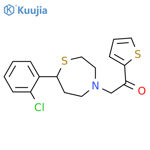

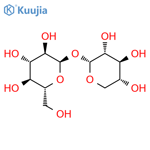

|

3-Ketotrehalose | 24885-76-5 | C12H20O11 |

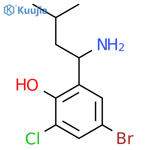

|

2-Hexenedioic acid,4-[cyano(b-D-glucopyranosyloxy)methylene]-,(2Z,4E)- (9CI) | 28876-11-1 | C14H17NO10 |

|

6-Aza-2-thiouridine | 27089-56-1 | C8H11N3O5S |

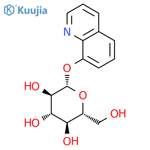

|

8-Hydroxyquinoline-β-D-glucopyranoside | 29266-96-4 | C15H17NO6 |

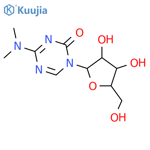

|

1,3,5-Triazin-2(1H)-one,4-(dimethylamino)-1-b-D-ribofuranosyl- | 27826-77-3 | C10H16N4O5 |

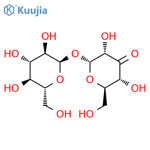

|

Trehalose octaacetate | 25018-27-3 | C28H38O19 |

|

2',3',5'-Tri-O-Benzoyl-5-Azacytidine | 28998-36-9 | C29H24N4O8 |

|

4H-Imidazo[4,5-c]pyridin-4-one,2-[[4-O-(aminocarbonyl)-2-deoxy-2-[[(3S)-3,6-diamino-1-oxohexyl]amino]-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-5-methyl-,(3aS,7aR)- (9CI) | 103867-06-7 | C20H36N8O7 |

Verwandte Literatur

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

Empfohlene Lieferanten

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte